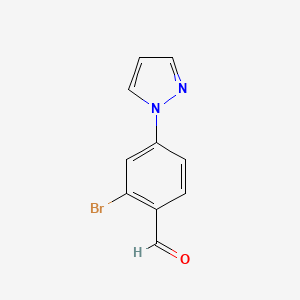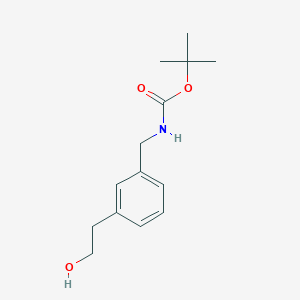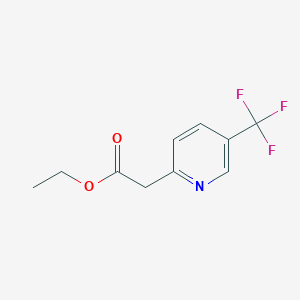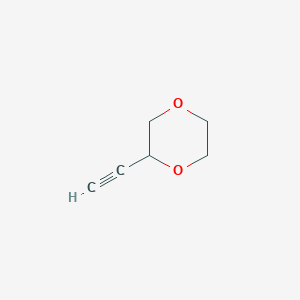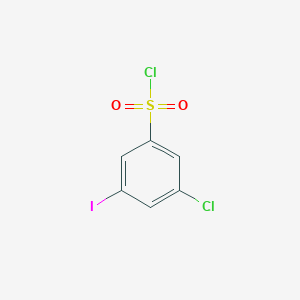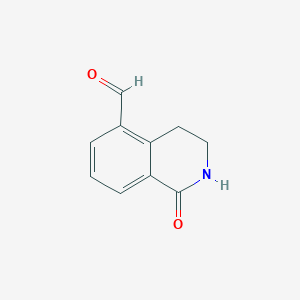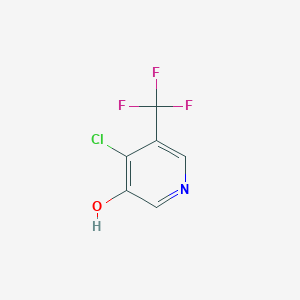![molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6](/img/structure/B6617054.png)
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is an organic compound with the molecular formula C7H6BrF3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups on the pyridine ring significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The methanamine group is introduced through nucleophilic substitution, often using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring or the methanamine group.
Reduction: Reduction reactions may target the bromine or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include dehalogenated or defluorinated derivatives.
Substitution: A variety of functionalized pyridine derivatives can be formed, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
作用机制
The mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-bromo-6-(trifluoromethyl)pyridine
- 4-bromo-2-(trifluoromethyl)pyridine
- 6-bromo-3-(trifluoromethyl)pyridine
Uniqueness
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the specific positioning of its functional groups. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
属性
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOIOSIZTQUNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
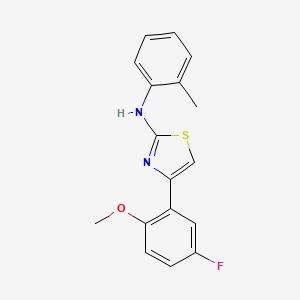
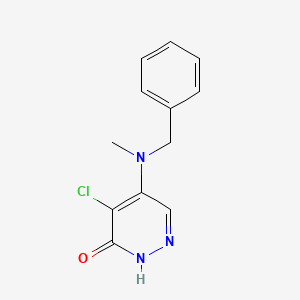
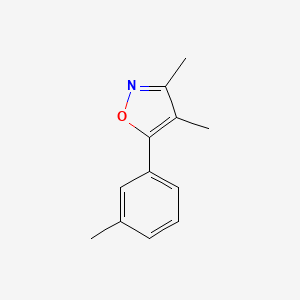
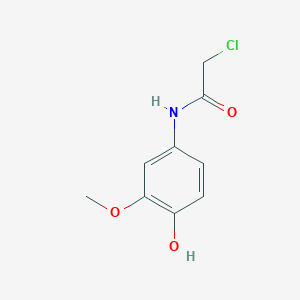
![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
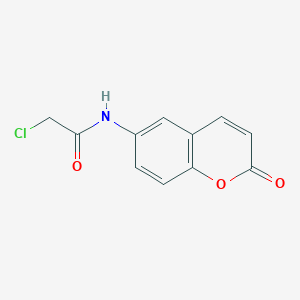
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
